6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide
Overview
Description
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide is a chemical compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial and antitubercular activity , suggesting potential targets within these types of cells.
Mode of Action
It is known that similar compounds can inhibit the growth rate in one or more cell lines , suggesting a potential cytostatic or cytotoxic effect.
Biochemical Pathways
Given its potential antimicrobial and antitubercular activity , it may interfere with essential biochemical pathways in these organisms, leading to their inhibition or death.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability .
Result of Action
Similar compounds have been shown to have antimicrobial and antitubercular activity , suggesting that this compound may also have similar effects.
Action Environment
Similar compounds have been shown to retain their activity under a variety of conditions , suggesting that this compound may also be stable and effective in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide typically involves the reaction of 4-chloroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which is then cyclized to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: New derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties. It is being studied for its potential use in developing new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases. Its mechanism of action involves interaction with specific molecular targets, making it a candidate for drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazole derivatives
4-Chlorophenyl derivatives
Thiosemicarbazone derivatives
Uniqueness: 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide stands out due to its unique combination of structural features and biological activities. Its chlorophenyl group contributes to its reactivity and binding affinity, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S.BrH/c11-7-3-1-6(2-4-7)8-5-15-10(13-8)16-9(12)14-15;/h1-5H,(H2,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKODRRLLKWYBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)N)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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